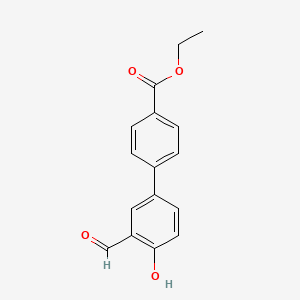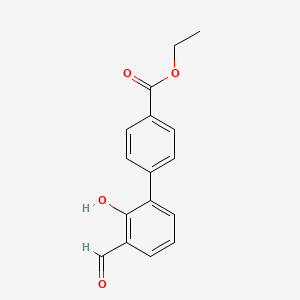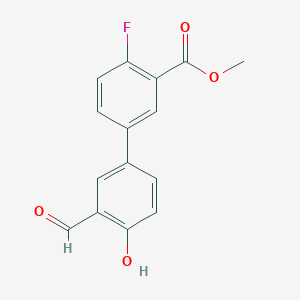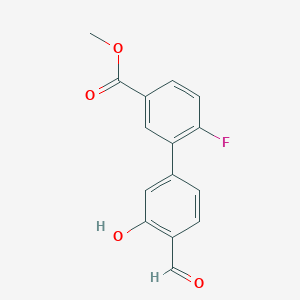
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FFC-2FP) is a synthetic phenolic compound with a wide range of applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of fluoro-methoxycarbonylphenyl derivatives on various biological systems. In addition, 5-FFC-2FP has been used to study the mechanism of action of fluoro-methoxycarbonylphenyl derivatives, as well as to investigate the advantages and limitations of using fluoro-methoxycarbonylphenyl derivatives in laboratory experiments.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in scientific research to study the biochemical and physiological effects of fluoro-methoxycarbonylphenyl derivatives on various biological systems. It has also been used to study the mechanism of action of fluoro-methoxycarbonylphenyl derivatives, as well as to investigate the advantages and limitations of using fluoro-methoxycarbonylphenyl derivatives in laboratory experiments. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies to identify potential therapeutic targets for the treatment of various diseases, such as cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of certain proteins and lipids. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to bind to certain receptors on the surface of cells, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% have been studied in various biological systems. In vitro studies have shown that the compound can inhibit the activity of enzymes involved in the biosynthesis of certain proteins and lipids. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to bind to certain receptors on the surface of cells, which can lead to the inhibition of cell proliferation and the induction of apoptosis. In animal models, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to reduce inflammation and to inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. First, the compound is easy to synthesize and can be purified by recrystallization. Second, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a wide range of biochemical and physiological effects, making it useful for studying the mechanism of action of fluoro-methoxycarbonylphenyl derivatives. Third, the compound is relatively stable and can be stored at room temperature for extended periods of time.
However, there are also some limitations to the use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments. First, the compound is not approved for use in humans, and its use in laboratory experiments should be limited to animal models. Second, the compound is not water-soluble, which can limit its utility in certain types of experiments. Third, the compound has not been thoroughly studied, and more research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
Given the wide range of applications of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research, there are several potential future directions for this compound. First, further studies are needed to better understand the mechanism of action of the compound and to identify potential therapeutic targets for the treatment of various diseases. Second, further studies are needed to investigate the potential toxicity of the compound and to identify potential side effects. Third, further studies are needed to optimize the synthesis of the compound and to develop more efficient and cost-effective methods for its production. Finally, further studies are needed to explore the potential uses of the compound in drug delivery systems and in other biomedical applications.
Métodos De Síntesis
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-methoxycarbonylphenyl isocyanate with 2-formylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95%. The second step involves the purification of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% by recrystallization. The recrystallization process involves the addition of a solvent, such as ethanol or methanol, to the reaction mixture, followed by the addition of a non-solvent, such as water or hexane, to precipitate the desired product.
Propiedades
IUPAC Name |
methyl 2-fluoro-5-(4-formyl-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARCQJGHWNTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685314 | |
| Record name | Methyl 4-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261907-55-4 | |
| Record name | Methyl 4-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)











